3-(2-Methoxyethyl)-3-methylazetidine hydrochloride

CAS No.: 1803606-97-4

Cat. No.: VC2896695

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803606-97-4 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 g/mol |

| IUPAC Name | 3-(2-methoxyethyl)-3-methylazetidine;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-7(3-4-9-2)5-8-6-7;/h8H,3-6H2,1-2H3;1H |

| Standard InChI Key | UWPZTWMUQJBPCO-UHFFFAOYSA-N |

| SMILES | CC1(CNC1)CCOC.Cl |

| Canonical SMILES | CC1(CNC1)CCOC.Cl |

Introduction

Molecular Formula and Weight

-

Molecular Formula: C7H16ClNO

-

Molecular Weight: 165.66 g/mol

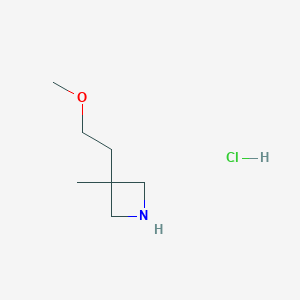

Structural Representation

The compound consists of an azetidine ring substituted with a methoxyethyl group and a methyl group. The structural formula can be represented as follows:

Synthesis Methods

The synthesis of 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

-

Formation of the azetidine ring through cyclization reactions.

-

Introduction of the methoxyethyl side chain via nucleophilic substitution.

-

Finalization of the hydrochloride salt form to enhance solubility and stability.

Antitumor Potential

Recent studies have evaluated the antitumor activity of related compounds, providing insights into the potential efficacy of 3-(2-Methoxyethyl)-3-methylazetidine hydrochloride in cancer treatment. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast and colon cancers .

Safety and Toxicology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume